

Spectral Data Analysis of 2-(3,4-Dimethylphenoxy)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3,4-Dimethylphenoxy)ethanamine

Cat. No.: B1301286

[Get Quote](#)

Disclaimer: Publicly accessible, experimentally derived NMR, IR, and mass spectrometry data for **2-(3,4-Dimethylphenoxy)ethanamine** is not readily available. The following guide provides general information, predicted data, and standardized methodologies for the spectral analysis of this compound. All presented spectral data should be considered theoretical until experimentally verified.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectral characteristics of **2-(3,4-Dimethylphenoxy)ethanamine**. Due to the absence of published experimental spectra, this document outlines the expected spectral properties based on the compound's structure and provides generalized experimental protocols for data acquisition.

Compound Information

Property	Value
Chemical Name	2-(3,4-Dimethylphenoxy)ethanamine
CAS Number	26646-48-0
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
Monoisotopic Mass	165.1154 g/mol

Predicted Spectral Data

The following data is computationally predicted and serves as an estimation pending experimental validation.

Mass Spectrometry (MS): Predicted m/z values for various adducts are provided to aid in the identification of the compound in mass spectrometric analysis.

Adduct Ion	Predicted m/z
[M+H] ⁺	166.12265
[M+Na] ⁺	188.10459
[M+NH ₄] ⁺	183.14919
[M+K] ⁺	204.07853
[M-H] ⁻	164.10809

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Expected signals would include aromatic protons on the disubstituted benzene ring, two methyl group singlets, and aliphatic protons of the ethylamine side chain (likely showing characteristic splitting patterns).

- ^{13}C NMR: The spectrum is expected to show distinct signals for the aromatic carbons (including two attached to methyl groups and one to the ether oxygen), the two methyl carbons, and the two aliphatic carbons of the ethylamine chain.

Infrared (IR) Spectroscopy: Key expected vibrational bands would include N-H stretching from the primary amine, C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-O stretching from the ether linkage.

Experimental Protocols

The following are generalized procedures for obtaining spectral data for a compound such as **2-(3,4-Dimethylphenoxy)ethanamine**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ^{13}C .

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.

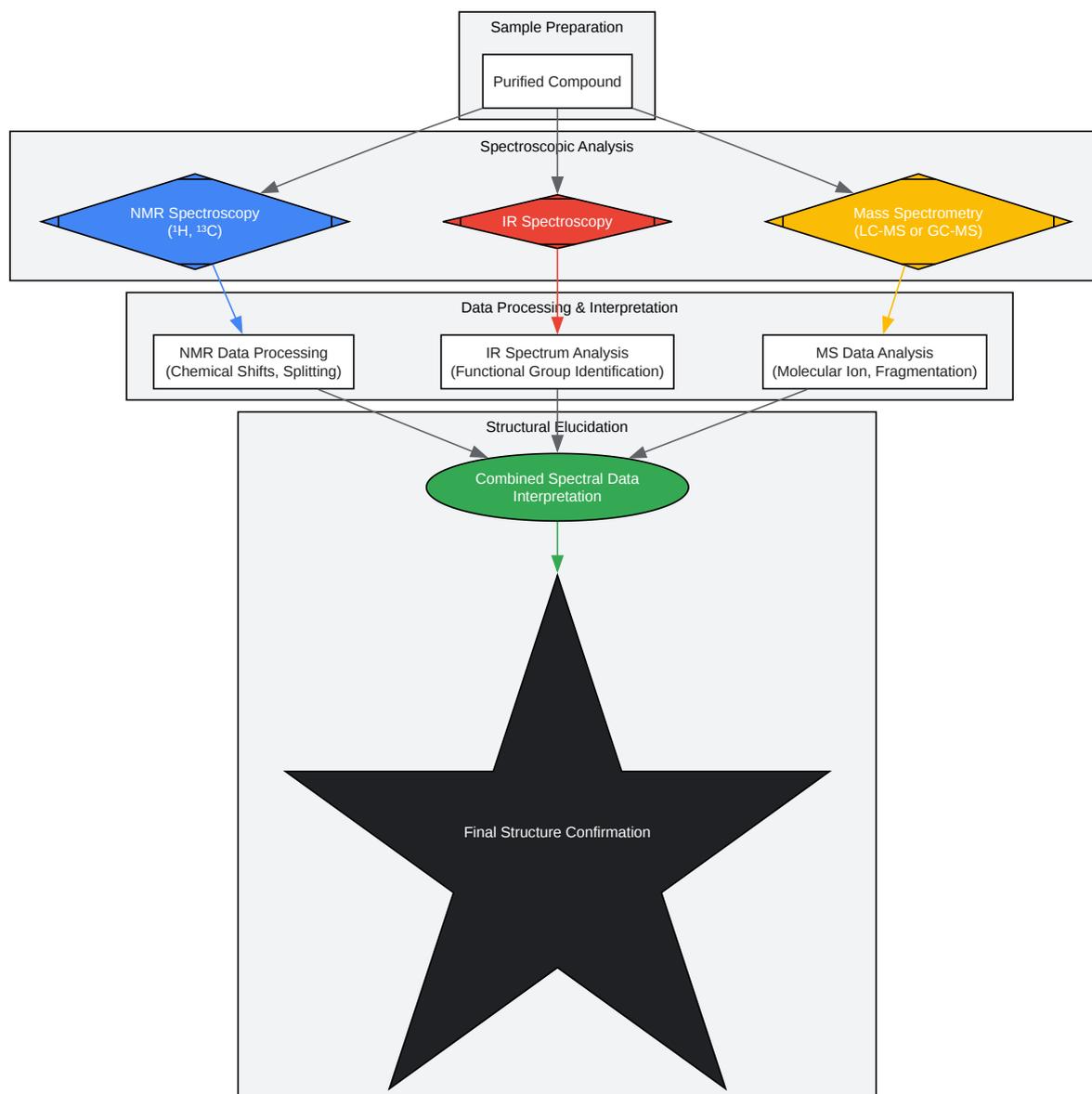
- **Data Acquisition:** Record the spectrum typically over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for LC-MS.
- **Data Acquisition:** Introduce the sample into the ion source. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to obtain accurate mass measurements, which aids in confirming the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized chemical compound like **2-(3,4-Dimethylphenoxy)ethanamine**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

- To cite this document: BenchChem. [Spectral Data Analysis of 2-(3,4-Dimethylphenoxy)ethanamine: A Technical Overview]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1301286#spectral-data-for-2-3-4-dimethylphenoxy-ethanamine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com